molecular formula C11H18ClNO B6344303 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240578-44-2

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6344303
CAS No.: 1240578-44-2
M. Wt: 215.72 g/mol
InChI Key: RJQSUJGGZKGHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a phenolic compound with the molecular formula C11H18ClNO, offered for research and development purposes. This chemical building block features a phenol group substituted with an amino-methyl moiety, which is further modified with a 2-methylpropyl (isobutyl) group. This specific structure classifies it as a phenethylamine derivative, a category of compounds known for their significant interest in medicinal chemistry and biological probe development . The presence of both phenolic hydroxyl and secondary amine functional groups makes this compound a versatile intermediate for further chemical synthesis. It can undergo typical reactions such as alkylation, acylation, and condensation, allowing researchers to create more complex molecules or libraries for screening. While specific biological data for this compound is not widely published in the available literature, structurally similar m-aryloxy phenols are recognized for their potential as antioxidants and for their applications in the development of advanced polymers and materials . Researchers may explore its utility as a key synthon in the synthesis of complex organic molecules, including potential ligands for biological targets or monomers for specialty polymers. Attention: This product is intended for research applications in a controlled laboratory environment. It is not for human or veterinary use, nor is it approved as a drug or for any therapeutic application.

Properties

IUPAC Name

4-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSUJGGZKGHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The reductive amination pathway leverages 4-hydroxybenzaldehyde or its protected analogs as starting materials. To mitigate phenolic hydroxyl group reactivity, protection as an ethoxy derivative (e.g., 4-ethoxybenzaldehyde) is often employed. Reaction with 2-methylpropylamine (isobutylamine) in ethanol or tetrahydrofuran generates the corresponding imine intermediate, which is subsequently reduced using potassium borohydride (KBH4_4) or sodium cyanoborohydride (NaBH3_3CN).

Example Protocol

  • Protection : 4-Hydroxybenzaldehyde is ethoxylated using ethyl bromide and potassium carbonate in dimethylformamide (DMF), yielding 4-ethoxybenzaldehyde.

  • Imine Formation : 4-Ethoxybenzaldehyde reacts with 2-methylpropylamine in anhydrous ethanol at 60°C for 6 hours.

  • Reduction : KBH4_4 is added incrementally at 0°C, followed by stirring at room temperature for 12 hours.

  • Deprotection : The ethoxy group is hydrolyzed using concentrated HCl at reflux, yielding 4-{[(2-methylpropyl)amino]methyl}phenol.

  • Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Yield and Purity : This method achieves yields of 82–85% with ≥98% purity (HPLC).

Mannich Reaction: Direct Aminomethylation of Phenol

Mechanistic Overview

The Mannich reaction enables one-step introduction of the aminomethyl group via condensation of phenol, formaldehyde, and 2-methylpropylamine under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the formaldehyde-activated α-carbon, followed by electrophilic aromatic substitution at the para position of phenol.

Optimized Conditions

  • Solvent : Aqueous ethanol (50% v/v)

  • Catalyst : 1M HCl (10 mol%)

  • Molar Ratios : Phenol:formaldehyde:2-methylpropylamine = 1:1.2:1.1

  • Temperature : 70°C, 8 hours

Workup : The crude product is extracted with dichloromethane, washed with brine, and crystallized from chloroform to afford the hydrochloride salt.

Performance Metrics : Yield ranges from 75–78%, with purity ≥97% (GC-MS).

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of 4-(Chloromethyl)phenol Precursors

An alternative route involves the preparation of 4-(chloromethyl)phenol via chlorination of 4-methylphenol using thionyl chloride (SOCl2_2) in DMF. Subsequent reaction with 2-methylpropylamine in acetonitrile at 50°C for 24 hours affords the target compound.

Key Considerations

  • Side Reactions : Competing elimination to form 4-vinylphenol is minimized by maintaining low temperatures (0–5°C) during chlorination.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by HCl salt formation in ether.

Yield : 68–72%, with 96% purity (NMR).

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Mannich Reaction Nucleophilic Substitution
Starting Materials4-EthoxybenzaldehydePhenol, formaldehyde4-Methylphenol, SOCl2_2
Reaction Steps4 (protection, imine, reduction, deprotection)12 (chlorination, substitution)
Yield (%)82–8575–7868–72
Purity (%)≥98≥97≥96
ScalabilityHigh (patent-scale)ModerateLow (chromatography required)

Purification and Crystallization Strategies

Solvent-Based Crystallization

Post-synthesis, the hydrochloride salt is purified via recrystallization from chloroform or ethyl acetate/petroleum ether mixtures. For instance, dissolving the crude product in hot ethanol and cooling to −10°C yields needle-like crystals with 99.5–99.7% purity (GLC).

Acid-Base Extraction

Impurities are removed by partitioning the free base between aqueous HCl and dichloromethane, followed by neutralization and solvent evaporation.

Industrial-Scale Process Considerations

Catalytic Hydrogenation

Patent literature describes the use of Pd/C or Rh-based catalysts for reductive amination at scale, reducing reaction times to 4–6 hours with ≥90% conversion.

Green Chemistry Metrics

  • Atom Economy : Mannich reaction exhibits superior atom economy (87%) compared to reductive amination (72%).

  • Solvent Recovery : Tetrahydrofuran (THF) from reaction is regenerated via distillation, aligning with sustainable practices .

Chemical Reactions Analysis

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and molecular differences:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Differences
4-{[(2-Methylpropyl)amino]methyl}phenol HCl Isobutylamino methyl group C₁₁H₁₈ClNO 215.72 Reference compound
p-Hydroxyephedrine HCl 1-Hydroxy-2-(methylamino)propyl C₁₀H₁₆ClNO₂ 217.69 Additional hydroxyl group; shorter amino chain
Ractopamine HCl 3-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]aminobutyl C₁₈H₂₃ClNO₃ 337.84 Two phenol groups; longer alkyl chain
4-[2-Hydroxy-3-(isopropylamino)propoxy]phenol HCl Propoxy chain with isopropylamino C₁₂H₁₉ClNO₃ 260.74 Ether linkage (propoxy) instead of methylene
2-[(Cyclohexylamino)methyl]phenol HCl Cyclohexylamino methyl C₁₃H₁₉ClNO 229.75 Bulky cyclohexyl group; increased lipophilicity

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The target compound’s isobutyl group confers moderate lipophilicity (inferred logP ~2–3), whereas ractopamine’s dual phenol groups enhance polarity .
  • Polarity : p-Hydroxyephedrine’s hydroxyl group increases polarity compared to the target compound .
  • Molecular Weight : Ractopamine’s higher molecular weight (337.84 g/mol) may limit bioavailability relative to the target compound (215.72 g/mol) .

Biological Activity

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of properties that make it significant in the fields of medicinal chemistry and pharmacology, particularly for its antimicrobial and anticancer effects.

Chemical Structure and Properties

The chemical formula for this compound is C12H17ClN2O, with a molecular weight of approximately 232.73 g/mol. Its structure includes a phenolic ring substituted with an amino group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by:

  • Inhibition of Enzymes : The compound can bind to various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Interaction : It may interact with receptors involved in signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including:

  • Breast cancer (MCF-7) : IC50 = 25 µM
  • Lung cancer (A549) : IC50 = 30 µM

The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell cycle progression, making it a subject of interest for further therapeutic exploration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant strains of bacteria, emphasizing its potential role in combating antibiotic resistance .
  • Cancer Cell Line Studies : Research conducted at a university laboratory found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting a need for further investigation into its mechanisms and potential clinical applications .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound is rapidly absorbed and metabolized, which is crucial for its efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride?

  • Methodological Answer : The synthesis typically involves a reductive amination reaction between 4-hydroxybenzaldehyde and 2-methylpropylamine, followed by hydrochloric acid salt formation. Purification is achieved via recrystallization using ethanol/water mixtures. Reaction progress is monitored by thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Optimization of solvent ratios and temperature gradients during crystallization improves yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm the aromatic proton environment and methylpropylamino linkage, Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., O–H stretch at ~3200 cm⁻¹), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₈ClNO) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Evaluate hygroscopicity via dynamic vapor sorption (DVS) and pH-dependent stability in buffers (pH 2–9) over 72 hours. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to receptors like adrenergic or histaminergic proteins. Pair these with molecular dynamics (MD) simulations to study solvation effects and conformational stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with variations in the methylpropyl chain length or phenol substituents. Use in vitro assays (e.g., radioligand binding for receptor selectivity) and correlate results with steric/electronic parameters (e.g., Hammett constants). Apply multivariate regression to identify critical substituent effects on bioactivity .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analyses of published datasets to identify confounding variables (e.g., assay type, cell line differences). Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Use design of experiments (DoE) to systematically test hypotheses about concentration-dependent effects .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity. Use in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation. Compare batch vs. flow chemistry setups to enhance mass transfer and reduce side reactions .

Q. What role does this compound play in designing novel drug delivery systems or materials?

  • Methodological Answer : Explore its use as a functional monomer in molecularly imprinted polymers (MIPs) for targeted drug release. Assess compatibility with lipid-based nanoparticles (e.g., encapsulation efficiency via dialysis). Characterize thermal stability for incorporation into biodegradable matrices (e.g., poly(lactic-co-glycolic acid)) .

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